molecular formula C27H24N4O2 B14919870 1-(furan-2-ylmethyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile

1-(furan-2-ylmethyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B14919870
M. Wt: 436.5 g/mol
InChI Key: WWENXMDAEOVSAZ-ZTKZIYFRSA-N
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Description

1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. The starting materials might include furylmethyl derivatives, morpholine, and diphenyl-substituted pyrrole precursors. Common synthetic routes could involve:

    Condensation Reactions: Combining furylmethyl and morpholine derivatives under specific conditions.

    Cyclization: Formation of the pyrrole ring through cyclization reactions.

    Functional Group Transformations: Introduction of the cyanide group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of small molecules to the compound.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., cyanide ions). Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrole derivatives with various substituents. Examples could be:

  • 1-(2-FURYLMETHYL)-2-AMINO-4,5-DIPHENYL-1H-PYRROLE
  • 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROLE

Uniqueness

The uniqueness of 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-2-[(E)-morpholin-4-ylmethylideneamino]-4,5-diphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C27H24N4O2/c28-18-24-25(21-8-3-1-4-9-21)26(22-10-5-2-6-11-22)31(19-23-12-7-15-33-23)27(24)29-20-30-13-16-32-17-14-30/h1-12,15,20H,13-14,16-17,19H2/b29-20+

InChI Key

WWENXMDAEOVSAZ-ZTKZIYFRSA-N

Isomeric SMILES

C1COCCN1/C=N/C2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Canonical SMILES

C1COCCN1C=NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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